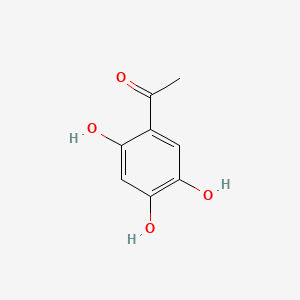

1-(2,4,5-Trihydroxyphenyl)ethanone

CAS No.: 1818-27-5

Cat. No.: VC3710594

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1818-27-5 |

|---|---|

| Molecular Formula | C8H8O4 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 1-(2,4,5-trihydroxyphenyl)ethanone |

| Standard InChI | InChI=1S/C8H8O4/c1-4(9)5-2-7(11)8(12)3-6(5)10/h2-3,10-12H,1H3 |

| Standard InChI Key | WCJLAYDOJJYRHF-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(C=C1O)O)O |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1O)O)O |

Introduction

Chemical Identity and Basic Properties

1-(2,4,5-Trihydroxyphenyl)ethanone is an organic compound belonging to the class of hydroxylated acetophenones. The compound is characterized by its trihydroxylated phenyl ring with an acetyl functional group. The presence of multiple hydroxyl groups creates a molecule with specific hydrogen bonding capabilities and chemical reactivity profiles.

Chemical Identifiers and Nomenclature

The compound is registered with various systematic and common names in chemical databases. The table below summarizes the essential identification parameters:

| Parameter | Value |

|---|---|

| Chemical Name | 1-(2,4,5-Trihydroxyphenyl)ethanone |

| CAS Registry Number | 1818-27-5 |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| PubChem CID | 74559 |

| Synonyms | acetophenone, 2,4,5-trihydroxy; Ethanone, 1-(2,4,5-trihydroxyphenyl)-; 1-(2,4,5-trihydroxyphenyl)ethan-1-one |

The compound can also be identified through several standardized chemical notations that precisely describe its molecular structure :

-

IUPAC Name: 1-(2,4,5-trihydroxyphenyl)ethanone

-

InChI: InChI=1S/C8H8O4/c1-4(9)5-2-7(11)8(12)3-6(5)10/h2-3,10-12H,1H3

-

InChIKey: WCJLAYDOJJYRHF-UHFFFAOYSA-N

-

SMILES: CC(=O)C1=CC(=C(C=C1O)O)O

Structural Features

The molecular structure of 1-(2,4,5-Trihydroxyphenyl)ethanone consists of a benzene ring substituted with three hydroxyl groups at positions 2, 4, and 5, and an acetyl group. This arrangement of functional groups contributes to its chemical behavior and reactivity . The molecule is relatively planar, which is typical for aromatic compounds with conjugated systems.

The three hydroxyl groups are positioned to potentially form intra- and intermolecular hydrogen bonds, which can significantly affect the compound's crystallization behavior, solubility, and chemical reactivity. In particular, the hydroxyl group at position 2 is positioned to potentially form an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group .

Physical and Chemical Properties

1-(2,4,5-Trihydroxyphenyl)ethanone possesses distinct physical and chemical properties attributed to its molecular structure and functional groups. While comprehensive physical data is limited in the available research, several important characteristics can be inferred from its structure and related compounds.

Physical Properties

The compound appears as a solid at room temperature with specific crystalline characteristics. Its physical appearance and behavior are influenced by the presence of multiple hydroxyl groups that can participate in hydrogen bonding networks . These hydrogen bonding capabilities affect properties such as melting point, solubility, and crystal packing.

Chemical Reactivity

The reactivity of 1-(2,4,5-Trihydroxyphenyl)ethanone is primarily determined by the presence of:

-

Three hydroxyl groups that can participate in hydrogen bonding and can be sites for nucleophilic substitution reactions

-

A ketone functional group that can undergo typical carbonyl reactions (e.g., nucleophilic addition)

-

An activated aromatic ring that can participate in electrophilic aromatic substitution reactions

The hydroxyl groups make the compound susceptible to oxidation and provide sites for esterification and etherification reactions. Additionally, the acetyl group can undergo various transformations, including reduction, nucleophilic addition, and condensation reactions.

Crystal Structure and Molecular Interactions

Research has provided insights into the crystal structure of 1-(2,4,5-Trihydroxyphenyl)ethanone and its ability to form co-crystals with other compounds. These structural studies reveal important aspects of its molecular packing and intermolecular interactions.

Crystal Packing and Hydrogen Bonding Networks

In crystalline form, 1-(2,4,5-Trihydroxyphenyl)ethanone exhibits notable hydrogen bonding patterns. When co-crystallized with 2-amino-4-nitrophenol, both molecules remain nearly planar with root mean square deviations of 0.0313 Å for 1-(2,4,6-trihydroxyphenyl)ethanone . The molecule forms an intramolecular O—H⋯O hydrogen bond that generates an S(6) ring motif, which is a common structural feature in compounds with ortho-hydroxy carbonyl arrangements .

The crystals exhibit extensive three-dimensional networks formed through N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds. Additionally, π–π interactions between benzene rings contribute to crystal stability, with centroid–centroid distances of 3.8440 Å observed in the crystal lattice .

Weak Intermolecular Interactions

Synthesis and Preparation Methods

Co-crystallization with Other Compounds

One documented preparation involves the co-crystallization of 1-(2,4,6-trihydroxyphenyl)ethanone with 2-amino-4-nitrophenol. This process involves refluxing a mixture of solutions containing the precursors in ethanol:

"1-(2,4,6-trihydroxyphenyl)ethanone-2-amino-4-nitrophenol (1/1) was prepared by refluxing a mixture of a solution containing 2,4,6-trihydroxyacetephenone (18,6 mg, 0,1 mmol) in ethanol (25 ml) and a solution containing 2-amino-4-nitrophenol (15,4 mg, 0,1 mmol) in ethanol (20 ml). The reaction mixture was stirred for 4 h under reflux. Single crystals of the title compound for X-ray analysis were obtained by slow evaporation of an ethanol solution (Yield 74%; m.p 442.-446 K)" .

While this procedure describes the co-crystallization rather than the synthesis of the compound itself, it demonstrates methods for obtaining crystalline forms suitable for structural analysis.

Comparison with Related Compounds

By examining the synthesis of structurally similar compounds, potential synthetic routes for 1-(2,4,5-Trihydroxyphenyl)ethanone can be inferred. For instance, the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone involves the reaction of 3-hydroxyacetophenone with sulfuryl chloride:

"For the synthesis of I, sulfuryl chloride (150 mg, 1.1 mmol) was added dropwise to a stirred mixture of 3-hydroxyacetophenone (100 mg, 0.74 mmol) in 5 ml of methanol and 10 ml of ethyl acetate/dichloromethane at 293–303 K. After completion of the addition, it was allowed to return to RT with stirring for 1 h."

Similar methodologies could potentially be adapted for the synthesis of 1-(2,4,5-Trihydroxyphenyl)ethanone, with appropriate modifications to introduce the hydroxyl groups at the required positions.

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

The hazard statements indicate that the compound:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

| Parameter | Specification |

|---|---|

| Purity | Minimum 97% |

| Package Size | Available in various quantities (e.g., 100 mg) |

| Product Family | Protein Degrader Building Blocks |

| Shipping Conditions | Standard shipping for chemical reagents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume